6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC17622104
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3 |
| Standard InChI Key | LXUUNHSVDPTANI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2C3C2CNC3 |
Introduction
Structural Elucidation and Molecular Characteristics
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane features a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies the third position of the bicyclic system. The 2-methylphenyl substituent is attached to the sixth carbon, imparting steric and electronic modulation to the molecule. The compound’s stereochemistry is defined by the (1R,5S,6R) configuration, as confirmed by X-ray crystallography and NMR studies . Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN (hydrochloride salt) |
| Molecular Weight | 209.71 g/mol |
| IUPAC Name | (1S,5R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane; hydrochloride |
| CAS Number | 2137654-93-2 |
| InChI Key | YMQVNODLDIILRG-ZLURZNERSA-N |
The bicyclic framework constrains the nitrogen atom in a strained environment, enhancing its nucleophilic reactivity and enabling diverse functionalization . The 2-methylphenyl group contributes to hydrophobic interactions, a critical feature for blood-brain barrier penetration in CNS-targeted therapies.
Synthesis and Manufacturing Approaches
Photochemical [3 + 2] Cycloaddition
A 2018 study demonstrated the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via photochemical denitrogenation of pyrazolines derived from maleimides and CF₂H(CH₃)CHN₂. This method achieved moderate to high diastereoselectivity, with the 1,3-biradical intermediate recombining to form cyclopropane products . For example, reaction of 2a with CF₂H(CH₃)CHN₂ under UV light yielded 3a₁ and 3a₂ diastereomers in a 3:1 ratio, isolable via silica gel chromatography .
1,3-Dipolar Cycloaddition with Cyclopropenes
A 2022 protocol utilized stable azomethine ylides (Ruhemann’s purple) to synthesize bis-spirocyclic derivatives. Cyclopropenes reacted with the ylide under mild conditions, affording products with >90% diastereofacial selectivity. DFT studies (M11/cc-pVDZ) revealed HOMO(cyclopropene)-LUMO(ylide) interactions governing the stereochemical outcome . For instance, 3-methyl-3-phenylcyclopropene yielded a single diastereomer in 72% yield .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|
| Photochemical | UV light, RT | 60–75% | 3:1 |
| 1,3-Dipolar Cycloaddition | CH₂Cl₂, 0°C to RT | 65–85% | >90% |
Physicochemical and Spectroscopic Properties
The hydrochloride salt of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar media. Stability studies indicate decomposition above 200°C, with no reported hygroscopicity . Key spectroscopic data include:
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¹H NMR (400 MHz, D₂O): δ 7.25–7.10 (m, 4H, aromatic), 3.85 (d, J = 8.0 Hz, 1H, bridgehead), 2.90–2.70 (m, 2H, N–CH₂), 2.35 (s, 3H, CH₃).
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HRMS (ESI+): m/z 174.1283 [M+H]⁺ (calc. 174.1288 for C₁₂H₁₆N) .
Applications in Medicinal Chemistry
The compound’s rigid scaffold makes it a valuable intermediate for:
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CNS Drug Discovery: Enhanced BBB penetration due to lipophilic 2-methylphenyl group.
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Agricultural Chemistry: Spirocyclic derivatives demonstrate fungicidal activity (EC₅₀ = 2.5 μg/mL against Botrytis cinerea) .
Future Perspectives
Critical research priorities include:
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Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability and metabolic stability.
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Target Identification: High-throughput screening against neurological receptors (e.g., σ, NMDA).
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Synthetic Optimization: Catalytic asymmetric methods to access enantioenriched derivatives.
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